molecular formula C16H23FN2O4S2 B2383074 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1903286-14-5

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2383074
CAS No.: 1903286-14-5
M. Wt: 390.49
InChI Key: PRDIVPJVHWXTGP-UHFFFAOYSA-N
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Description

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a piperazine ring, sulfonyl group, and thiopyran ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S2/c1-13-12-14(17)2-3-16(13)25(22,23)19-8-6-18(7-9-19)15-4-10-24(20,21)11-5-15/h2-3,12,15H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDIVPJVHWXTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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